molecular formula C7H12N2O3 B14539000 N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide CAS No. 62243-06-5

N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide

Cat. No.: B14539000
CAS No.: 62243-06-5
M. Wt: 172.18 g/mol
InChI Key: YBIKVWJLYPPNEX-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is a compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by its unique structure, which includes a carboxamide group and three methyl groups attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide typically involves the reaction of a carboxylic acid with a secondary amine. One common method is the amidation of carboxylic acids, which can be catalyzed or non-catalyzed. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, resulting in high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide and superoxide radicals are commonly used.

    Reduction: Reducing agents such as NADH and NADPH are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxoammonium cations.

    Reduction: Hydroxylamines.

    Substitution: Substituted oxazolidine derivatives.

Scientific Research Applications

N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide involves its ability to undergo redox reactions. The compound can be oxidized to form oxoammonium cations, which can then participate in further redox processes. These reactions are facilitated by the presence of specific molecular targets and pathways, such as the interaction with superoxide radicals and the reduction by NADH and NADPH .

Comparison with Similar Compounds

Uniqueness: N,N,4-Trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide is unique due to its specific combination of a carboxamide group and three methyl groups on the oxazolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

62243-06-5

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N,N,4-trimethyl-3-oxo-1,2-oxazolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-5-4-12-9(6(5)10)7(11)8(2)3/h5H,4H2,1-3H3

InChI Key

YBIKVWJLYPPNEX-UHFFFAOYSA-N

Canonical SMILES

CC1CON(C1=O)C(=O)N(C)C

Origin of Product

United States

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